(3-Fluoro-4-methoxyphenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(3-Fluoro-4-methoxyphenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
Antimicrobial Activity
Compounds containing the methoxy group, similar to (3-Fluoro-4-methoxyphenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, have been synthesized and shown to exhibit high antimicrobial activity. These compounds have been compared with standard drugs like ciprofloxacin and fluconazole, demonstrating promising results in combating microbial infections (Kumar et al., 2012).
Molecular Structure and Physicochemical Properties
The synthesis of related compounds has led to investigations into their crystal structure and conformation using techniques like X-ray diffraction and density functional theory (DFT). These studies help in understanding the molecular geometry, electrostatic potential, and other physicochemical properties that are crucial for designing drugs with specific therapeutic targets (Huang et al., 2021).
Development of Solution Formulations
Research has also focused on developing solution formulations for poorly water-soluble compounds to improve their bioavailability and therapeutic efficacy. This involves creating precipitation-resistant solutions that can achieve higher plasma concentrations, which is essential for the successful clinical evaluation of new therapeutic agents (Burton et al., 2012).
Novel Fluorescent Materials
Furthermore, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which show remarkable Stokes' shift and quantum yields, demonstrates the potential of these compounds in creating luminescent materials. Such materials can be used in various applications, including bioimaging and organic light-emitting diodes (OLEDs) (Volpi et al., 2017).
Crystal and Molecular Structure Analysis
The detailed analysis of the crystal and molecular structure of related compounds provides insights into their interaction patterns, which can influence their biological activity and solubility. Understanding these interactions is crucial for drug design and development, enabling the creation of more effective and targeted therapeutic agents (Lakshminarayana et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in its structure could contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .
Result of Action
The presence of the pyrrolidine ring could potentially lead to a different biological profile of drug candidates .
properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-22-14-3-2-11(8-13(14)17)16(21)20-7-4-12(10-20)23-15-9-18-5-6-19-15/h2-3,5-6,8-9,12H,4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVGBBGXPWHTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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